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This technical support center provides guidance for researchers, scientists, and drug

development professionals on identifying, investigating, and resolving data discrepancies in

studies conducted under Good Laboratory Practice (GLP) regulations. Adherence to GLP

principles is critical for ensuring the quality, integrity, and reliability of non-clinical safety data.

Troubleshooting Guide
Q1: What are the most common causes of data discrepancies in a GLP study?

Data discrepancies in a GLP study can arise from various sources. The most common causes

include:

Poor Documentation Practices: Incomplete, illegible, or non-contemporaneous data

recording is a frequent finding in regulatory inspections. All data generated during a study

must adhere to the ALCOA+ principles: Attributable, Legible, Contemporaneous, Original,

and Accurate, as well as Complete, Consistent, Enduring, and Available.[1]

Lack of Adherence to Study Protocol: Deviations from the approved study protocol can lead

to inconsistent and unreliable data. It is crucial that all personnel involved in a study are

thoroughly familiar with the protocol.

Improper Equipment Calibration and Maintenance: Uncalibrated or poorly maintained

equipment can produce inaccurate results.[2] A regular maintenance and calibration

schedule is essential.
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Human Error: Mistakes in sample handling, data entry, or procedural execution can introduce

errors.[3][4]

Ineffective Quality Assurance (QA) Oversight: An independent QA unit is responsible for

monitoring the study to ensure compliance with GLP regulations.[5] Lack of thorough QA

review can allow discrepancies to go undetected.

Inadequate Training: Personnel must have the proper training and experience to perform

their assigned tasks.[3][6]

Q2: How should our laboratory investigate a data discrepancy once it has been identified?

A systematic investigation is crucial to identify the root cause of the discrepancy and implement

effective corrective and preventive actions (CAPA). The investigation process should be well-

documented and include the following steps:

Immediate Correction (if possible): If the error is obvious and can be corrected (e.g., a simple

transcription error), the correction should be made according to established SOPs, with the

original entry still legible, and the reason for the change documented.

Notification: The discrepancy should be immediately reported to the Study Director and the

Quality Assurance Unit (QAU).

Investigation: A thorough investigation should be launched to determine the root cause of the

discrepancy. This may involve interviewing personnel, reviewing raw data and audit trails,

examining equipment logs, and re-analyzing samples if appropriate and scientifically

justified.[7]

Corrective and Preventive Action (CAPA) Plan: Once the root cause is identified, a CAPA

plan should be developed to address the immediate issue and prevent its recurrence.

Documentation: All steps of the investigation, from identification to resolution, must be

meticulously documented.

Q3: What are the best practices for documenting raw data to minimize discrepancies?

Robust documentation is a cornerstone of GLP.[6] Best practices include:
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Contemporaneous Recording: Record data as it is generated.[8]

Legibility and Indelibility: Use permanent ink and ensure handwriting is legible.

Attributable Entries: Each entry should be dated and signed or initialed by the person making

the entry.[1]

Accurate and Complete Records: All information relevant to the study should be recorded

accurately and completely.[1]

Standard Operating Procedures (SOPs): Detailed SOPs for all routine procedures ensure

consistency in data recording.[5][6]

Audit Trails for Electronic Systems: For electronic records, the system must have a secure,

computer-generated, time-stamped audit trail that independently records the date and time

of operator entries and actions that create, modify, or delete electronic records.[8][9]

Frequently Asked Questions (FAQs)
Q1: What is the role of the Quality Assurance Unit (QAU) in preventing data discrepancies?

The QAU is an independent body responsible for monitoring the study to ensure that it is

conducted in accordance with the study protocol, SOPs, and GLP regulations.[5] The QAU

conducts regular inspections of the facilities, equipment, personnel, methods, practices,

records, and reports.[10] These audits help to identify potential issues that could lead to data

discrepancies before they impact the study's integrity.

Q2: How should our laboratory handle unexpected or anomalous results?

Unexpected results should not be ignored or discarded. They should be investigated to

determine if they are due to a technical error or represent a true biological response. The

investigation and its conclusions must be documented. Reanalysis of samples should only be

performed for a scientifically valid reason, which must be predefined in an SOP.[7]

Q3: What are the regulatory consequences of significant data discrepancies in a GLP study?

Significant data discrepancies can lead to serious regulatory consequences, including rejection

of the study data by regulatory agencies like the FDA.[11][12] This can result in delays in drug
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development and significant financial losses. In severe cases, it can lead to warning letters,

disqualification of the testing facility, and even legal action.

Quantitative Data Summary
The following table provides an example of how to summarize data from an investigation into a

discrepancy in an ELISA assay.

Sample ID Initial O.D. Re-assay O.D. % Difference
Investigation
Notes

CTRL-01 0.152 0.155 1.9%

Within

acceptable

variability.

TRT-A-01 0.876 0.881 0.6%

Within

acceptable

variability.

TRT-A-02 0.901 0.654 -31.6%

Initial result likely

due to pipetting

error. Re-assay

result consistent

with other

replicates.

TRT-B-01 0.432 0.428 -0.9%

Within

acceptable

variability.

Experimental Protocol: Enzyme-Linked
Immunosorbent Assay (ELISA)
This protocol outlines the key steps for a standard indirect ELISA.

1.0 Purpose To quantify the concentration of a specific analyte in biological samples.

2.0 Materials
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96-well microplate

Coating antigen

Blocking buffer

Wash buffer

Primary antibody

Enzyme-conjugated secondary antibody

Substrate solution

Stop solution

Plate reader

3.0 Procedure

Coating: Dilute the coating antigen to the desired concentration in a coating buffer. Add 100

µL of the diluted antigen to each well of a 96-well microplate. Incubate overnight at 4°C.

Washing: Wash the plate three times with 200 µL of wash buffer per well.

Blocking: Add 200 µL of blocking buffer to each well to block any non-specific binding sites.

Incubate for 1-2 hours at room temperature.

Washing: Repeat the wash step as in 3.2.

Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells.

Incubate for 2 hours at room temperature.

Washing: Repeat the wash step as in 3.2.

Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well. Incubate

for 1-2 hours at room temperature.

Washing: Repeat the wash step as in 3.2.
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Secondary Antibody Incubation: Add 100 µL of enzyme-conjugated secondary antibody to

each well. Incubate for 1 hour at room temperature.

Washing: Repeat the wash step as in 3.2.

Substrate Addition: Add 100 µL of substrate solution to each well. Incubate in the dark for 15-

30 minutes.

Stopping Reaction: Add 50 µL of stop solution to each well.

Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

4.0 Data Analysis

Generate a standard curve by plotting the absorbance of the standards against their known

concentrations.

Determine the concentration of the analyte in the samples by interpolating their absorbance

values from the standard curve.

Visualizations
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Data Discrepancy Identified

Immediate Correction & Documentation (if applicable) Notify Study Director & QAU

Initiate Investigation

Review Raw Data & Audit Trails Interview Personnel Inspect Equipment & Calibration Records

Determine Root Cause

Develop Corrective and Preventive Action (CAPA) Plan

Implement CAPA

Verify Effectiveness of CAPA

Close Investigation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pharmtech.com [pharmtech.com]

2. idbs.com [idbs.com]

3. hilarispublisher.com [hilarispublisher.com]

4. m.youtube.com [m.youtube.com]

5. youtube.com [youtube.com]

6. Good Laboratory Practices (GLP) | USDM Life Sciences [usdm.com]

7. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices
and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC
[pmc.ncbi.nlm.nih.gov]

8. m.youtube.com [m.youtube.com]

9. GLP: New Data Integrity Guideline - ECA Academy [gmp-compliance.org]

10. fda.gov [fda.gov]

11. Navigating Data Integrity in Bioanalytical Labs - The Connected Lab [thermofisher.com]

12. fda.gov [fda.gov]

To cite this document: BenchChem. [Technical Support Center: Troubleshooting Data
Discrepancies in GLP-Compliant Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221625#troubleshooting-data-discrepancies-in-a-
glp-compliant-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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